molecular formula C18H23FN2O2 B5122324 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5122324
M. Wt: 318.4 g/mol
InChI Key: DVXVMFBJUWEVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair mechanisms, and inhibition of this enzyme can lead to DNA damage and ultimately cell death. Additionally, 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, while having minimal effects on normal cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its specificity for PARP inhibition. This makes it a potentially useful tool for studying the role of PARP in various cellular processes. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, there is interest in studying the potential applications of this compound in the treatment of various types of cancer and inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of 1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction between 3-fluorobenzylamine and cyclopentanone in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final compound. The overall yield of the synthesis is around 50%.

Scientific Research Applications

1-Cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-cyclopentyl-N-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-5-3-4-13(10-15)11-20-18(23)14-8-9-17(22)21(12-14)16-6-1-2-7-16/h3-5,10,14,16H,1-2,6-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVMFBJUWEVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

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